Product packaging for 2,3,4,6-Tetra-O-benzyl-L-mannopyranose(Cat. No.:)

2,3,4,6-Tetra-O-benzyl-L-mannopyranose

Cat. No.: B12846793
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-UVCKBNAOSA-N
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Description

Fundamental Significance of Complex Carbohydrates in Chemical Biology

Complex carbohydrates, or glycans, are fundamental to a vast array of biological processes, making their study a cornerstone of chemical biology. These intricate biopolymers, constructed from monosaccharide units, are not merely a source of energy but are integral to cellular communication, molecular recognition, and the structural integrity of organisms. libretexts.orgpharmaguideline.com In animals, plants, and bacteria, complex carbohydrates are found on cell surfaces and in physiological fluids. nih.gov They function as lubricants, structural components, and signaling molecules. nih.gov

Glycoconjugates, which are carbohydrates covalently linked to proteins (glycoproteins) or lipids (glycolipids), play critical roles in immunology, inflammation, and cancer biology. nih.gov For instance, the oligosaccharide portions of glycoproteins are involved in protein folding and stability, while cell-surface glycans act as receptors for viruses and bacteria, and are key to cell-cell recognition and adhesion. nih.govwikipedia.org The structural diversity of complex carbohydrates allows for a high degree of specificity in these interactions, underpinning their importance in health and disease.

Strategic Role of Protected Monosaccharides as Versatile Building Blocks in Synthetic Glycochemistry

The synthesis of structurally defined complex carbohydrates is a significant challenge in chemistry, primarily due to the polyfunctional nature of monosaccharides. sigmaaldrich.com Each monosaccharide contains multiple hydroxyl groups with similar reactivity, necessitating the use of protecting groups to achieve regioselective and stereoselective glycosidic bond formation. tutorchase.comresearchgate.net Protected monosaccharides serve as versatile building blocks, allowing chemists to control the outcome of glycosylation reactions. tutorchase.com

The strategic use of protecting groups enables the temporary masking of specific hydroxyl groups, directing the formation of a desired glycosidic linkage. tutorchase.com Common protecting groups in carbohydrate chemistry include benzyl (B1604629), acetyl, and silyl (B83357) ethers. tutorchase.comresearchgate.net The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal (deprotection). tutorchase.com This "protecting group strategy" is fundamental to the stepwise assembly of complex oligosaccharides and glycoconjugates, making it a central concept in synthetic glycochemistry. sigmaaldrich.comresearchgate.net

Research Landscape and Importance of 2,3,4,6-Tetra-O-benzyl-L-mannopyranose in Glycosylation Chemistry

Within the landscape of synthetic glycochemistry, this compound has emerged as a crucial building block. This fully benzylated L-mannose derivative is widely utilized in the synthesis of various glycoconjugates, including glycoproteins and glycolipids. americanchemicalsuppliers.com The benzyl protecting groups offer stability under a wide range of reaction conditions and can be removed under mild conditions, typically through catalytic hydrogenation. researchgate.net This makes this compound a valuable precursor for the introduction of L-mannose residues into complex oligosaccharides.

L-mannose is a component of various bacterial polysaccharides and some glycoconjugates. The availability of well-defined, protected L-mannose building blocks like this compound is therefore essential for the synthesis of these targets. Such synthetic efforts are critical for advancing our understanding of the biological roles of L-mannose-containing glycans and for the development of novel therapeutics and diagnostics. americanchemicalsuppliers.comcymitquimica.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₄H₃₆O₆
Molecular Weight 540.65 g/mol
CAS Number 103368-00-9
Appearance Solid
Purity >99% (HPLC)

Note: The data in this table is compiled from various sources. scbt.com

Spectroscopic Data of this compound

Technique Data
¹H NMR (CDCl₃) Spectral data reveals characteristic signals for the anomeric proton and the benzyl protecting groups.
¹³C NMR (CDCl₃) The spectrum shows distinct peaks for the pyranose ring carbons and the carbons of the benzyl groups.
FTIR The spectrum displays characteristic absorption bands for the hydroxyl and ether functional groups.

Note: Specific chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency used for analysis. Detailed spectroscopic data can be found in specialized chemical databases and scientific literature. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36O6 B12846793 2,3,4,6-Tetra-O-benzyl-L-mannopyranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

IUPAC Name

(3R,4R,5S,6S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34?/m0/s1

InChI Key

OGOMAWHSXRDAKZ-UVCKBNAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 2,3,4,6 Tetra O Benzyl L Mannopyranose

Total Synthesis Approaches to 2,3,4,6-Tetra-O-benzyl-L-mannopyranose

The complete synthesis of this compound from its parent monosaccharide, L-mannose, requires the protection of all four hydroxyl groups as benzyl (B1604629) ethers. This transformation can be achieved through various strategies, each with its own set of advantages and challenges.

Sequential Protection and Derivatization Strategies

Historically, the synthesis of per-O-benzylated sugars involved a stepwise protection strategy. This often begins with the formation of a glycoside, typically a methyl glycoside, to protect the anomeric position. The remaining hydroxyl groups are then benzylated. A subsequent hydrolysis step at the anomeric center yields the desired 2,3,4,6-tetra-O-benzyl-pyranose. google.com

Optimized One-Pot and Convergent Synthesis Methods

More direct one-pot benzylation methods for monosaccharides have also been explored. taylorfrancis.com These methods typically involve the simultaneous benzylation of all hydroxyl groups, including the anomeric position, followed by a selective deprotection or functionalization at the anomeric center. While potentially more efficient, these approaches can sometimes suffer from a lack of selectivity and the formation of multiple products, necessitating careful optimization of reaction conditions.

Benzylation Protocols and Reaction Optimization for Selective Protection

The core of synthesizing this compound lies in the benzylation of the hydroxyl groups of L-mannose. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Traditional Benzylation Reagents and Conditions

The Williamson ether synthesis is the most common method for benzylation. This involves the use of an alkali metal hydride, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl). nih.gov Dimethylformamide (DMF) is a frequently used solvent for this transformation. nih.gov Another established method utilizes potassium hydroxide (B78521) and benzyl chloride. google.com

A patented method for the benzylation of monoglycosides describes a process where a monosaccharide methyl glycoside is refluxed with an alkali (such as industrial potassium hydroxide or sodium hydroxide solid) and an organic solvent with a reflux water separator. google.com A benzylation reagent is then added to yield the tetrabenzyl monosaccharide methyl glycoside. google.com This highlights the industrial applicability of traditional benzylation methods.

Table 1: Traditional Benzylation Reagents and Conditions
Reagent SystemSolventTypical ConditionsReference
Sodium Hydride (NaH), Benzyl Bromide (BnBr)Dimethylformamide (DMF)Reaction mixture stirred at 0 °C and then warmed to room temperature. nih.gov
Potassium Hydroxide (KOH), Benzyl Chloride (BnCl)Not specifiedHeating is typically required. google.com
Potassium Hydroxide or Sodium Hydroxide, Benzylating ReagentOrganic SolventReflux dehydration followed by addition of benzylating reagent. google.com

Catalytic and Stereoselective Benzylation Techniques

While traditional methods are effective, research has also focused on developing catalytic and more stereoselective benzylation techniques. These methods often aim to reduce the use of strong bases and harsh reaction conditions. For instance, phase-transfer catalysis can be employed to facilitate the benzylation process under milder conditions.

Stereoselective benzylation, particularly at the anomeric position, is of significant interest. However, for the preparation of the fully benzylated compound, the primary goal is exhaustive benzylation of all non-anomeric hydroxyls. The stereochemistry of the starting L-mannose dictates the stereochemistry of the final product.

Anomeric Functionalization and Precursor Synthesis from this compound

Once synthesized, this compound becomes a valuable precursor for a variety of glycosylation reactions. The free anomeric hydroxyl group can be converted into a range of functional groups, creating glycosyl donors for the formation of glycosidic bonds.

Anomeric O-alkylation is a key transformation. For example, the D-enantiomer has been used in studies of β-mannosylation through Cs₂CO₃-mediated anomeric O-alkylation. researchgate.net This method allows for the formation of a new glycosidic bond at the anomeric position. The reactivity of the anomeric hydroxyl can be influenced by the protecting groups on the sugar ring. The use of benzyl ethers, as in this compound, provides a stable framework for such transformations.

Furthermore, this compound can be a precursor for the synthesis of other important molecules. For example, the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a precursor for FDG, starts from D-mannose and involves several steps including per-O-acetylation and formation of an acetobromomannose intermediate. nih.gov While this example uses acetyl protecting groups, it illustrates the general principle of using a protected mannose derivative as a starting point for further chemical modifications. The synthesis of dibenzyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl phosphate (B84403) also highlights the use of the per-benzylated mannose as a key intermediate for introducing a phosphate group at the anomeric position. taylorfrancis.com

Table 2: Anomeric Functionalization Reactions
Reaction TypeReagentsProduct TypeReference
Anomeric O-alkylationCs₂CO₃, Alkylating AgentGlycoside researchgate.net
Phosphate SynthesisPhosphorylating AgentGlycosyl Phosphate taylorfrancis.com

Preparation of Glycosyl Donors

The conversion of the hemiacetal this compound into a glycosyl donor is fundamental for its use in glycosylation. This involves introducing a leaving group at the anomeric position (C-1) that can be activated under specific conditions to react with a glycosyl acceptor.

Glycosyl Halides (e.g., Bromides)

Glycosyl halides, particularly bromides, are classical glycosyl donors. The preparation of 2,3,4,6-Tetra-O-benzyl-α-L-mannopyranosyl bromide typically involves the treatment of the fully benzylated L-mannose with a source of bromine. A common method is the reaction of the sugar with hydrogen bromide in acetic acid. nih.gov This reaction proceeds with the conversion of the anomeric hydroxyl group into a bromide, which serves as a competent leaving group in subsequent glycosylation reactions. The α-anomer is often preferentially formed due to the anomeric effect and reaction conditions.

For instance, a general procedure for a related acetylated derivative involves treating the per-O-acetylated mannose with a solution of HBr in acetic acid. nih.gov A similar strategy is applicable for the benzylated analogue.

Table 1: Typical Conditions for Glycosyl Bromide Formation

Starting Material Reagent Solvent Typical Conditions Product
Glycosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly versatile and reactive glycosyl donors. Their synthesis involves the reaction of the free anomeric hydroxyl group of this compound with trichloroacetonitrile (B146778) in the presence of a base. This reaction is typically high-yielding and produces the thermodynamically more stable α-anomer. The resulting trichloroacetimidate (B1259523) group is an excellent leaving group, which can be activated by catalytic amounts of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). sigmaaldrich.com

The general procedure involves dissolving the benzylated mannose in a dry, non-polar solvent like dichloromethane (B109758) and adding a base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the addition of trichloroacetonitrile. sigmaaldrich.com

Table 2: Reagents for Glycosyl Trichloroacetimidate Synthesis

Starting Material Reagents Solvent Product
Thioglycosides

Thioglycosides are stable glycosyl donors that can be activated under a range of conditions, offering orthogonal activation strategies in complex oligosaccharide synthesis. They are typically prepared by reacting a protected sugar with a thiol, such as thiophenol or ethanethiol, in the presence of a Lewis acid. For example, reacting this compound with thiophenol and boron trifluoride etherate leads to the formation of phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-L-mannopyranoside. nih.gov The stereochemical outcome can be influenced by the reaction conditions and the protecting groups on the sugar.

An alternative method involves the use of triflic acid (TfOH) to mediate the reaction between a per-acylated or per-benzylated sugar and a thiol, which can be effective even with less reactive starting materials.

Table 3: Common Methods for Thioglycoside Synthesis

Starting Material Reagents Solvent Product Example
This compound Thiophenol, BF₃·OEt₂ Dichloromethane Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-L-mannopyranoside
Glycosyl Phosphites and Phosphoramidites

Glycosyl phosphites and related phosphoramidites are another class of reactive glycosyl donors. The synthesis typically proceeds via the reaction of the anomeric hydroxyl of this compound with a phosphitylating agent. A common approach is to use a phosphoramidite, such as dibenzyl N,N-diethylphosphoramidite, in the presence of an activator like tetrazole. This forms a glycosyl phosphite (B83602) intermediate, which is then oxidized in a subsequent step, often using an oxidant like meta-chloroperoxybenzoic acid (mCPBA), to yield the stable glycosyl phosphate. The resulting phosphates can be used in glycosylation reactions, often activated by TMSOTf.

2'-Carboxybenzyl Glycosides

2'-Carboxybenzyl (COB) glycosides are a type of "armed/disarmed" glycosyl donor where the reactivity can be modulated. The synthesis of a COB glycoside of L-mannose would involve the glycosylation of a protected 2-(hydroxymethyl)benzoic acid derivative with an activated L-mannosyl donor. For example, the 2,3,4,6-Tetra-O-benzyl-L-mannopyranosyl trichloroacetimidate could be reacted with a suitably protected 2-(hydroxymethyl)benzoic acid ester in the presence of a Lewis acid catalyst. The resulting COB glycoside contains an ortho-ester group that can be later activated for a subsequent glycosylation, providing a strategic advantage in the synthesis of complex carbohydrates.

Synthesis of C-Glycoside Precursors and Subsequent Derivatization

C-Glycosides are carbohydrate analogues where the anomeric oxygen atom is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. The synthesis of C-glycoside precursors from this compound derivatives often involves the reaction of a suitable glycosyl donor with a carbon-based nucleophile.

A prevalent method is the reaction of a glycosyl donor, such as a halide or thioglycoside, with a carbon nucleophile like allyltrimethylsilane (B147118) in the presence of a Lewis acid promoter. For mannose-derived donors that lack a participating group at C-2 (like the benzylated compound), the reaction with allyltrimethylsilane typically yields the α-C-glycoside with high stereoselectivity. This is due to the nucleophile attacking from the less hindered alpha face of the intermediate oxocarbenium ion.

The resulting allyl C-glycoside, allyl 2,3,4,6-tetra-O-benzyl-α-L-mannopyranoside, is a versatile precursor. The terminal double bond of the allyl group can be subjected to various derivatizations, such as ozonolysis to form an aldehyde, or hydroboration-oxidation to yield a primary alcohol. These functional groups can then be used to link the sugar moiety to other molecules or to extend the carbon chain.

Table 4: Example of C-Glycoside Precursor Synthesis

Glycosyl Donor Nucleophile Promoter Product

This approach provides a stable, non-hydrolyzable linkage, which is crucial for developing carbohydrate-based therapeutics and biological probes.

Anomeric O-Alkylation Methods

Anomeric O-alkylation is a key strategy for the formation of glycosidic bonds, particularly for creating 1,2-cis glycosides like β-mannosides, which are challenging to synthesize. This method involves the direct alkylation of a free anomeric hydroxyl group (a lactol) with an electrophile, typically in the presence of a base.

The general mechanism proceeds via the deprotonation of the anomeric hydroxyl group of the protected mannopyranose to form an anomeric alkoxide. This nucleophilic alkoxide then attacks an alkylating agent, such as an alkyl triflate or halide, in a substitution reaction to form the glycosidic linkage. The stereochemical outcome of this reaction (i.e., the formation of the α or β anomer) is influenced by several factors, including the choice of base, solvent, and the structure of both the mannose derivative and the electrophile.

Research on the D-enantiomer has shown that bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are effective in promoting this reaction. tandfonline.comresearchgate.net For instance, K₂CO₃ has been used for stereoselective anomeric O-alkylation with primary electrophiles to afford β-glycosides. researchgate.net The use of Cs₂CO₃ has been investigated in-depth for β-mannosylation, where it is believed to facilitate the reaction through chelation effects that favor the desired stereoisomer. tandfonline.com

The choice of solvent plays a critical role; polar solvents have been observed to favor different stereochemical ratios compared to nonpolar solvents. tandfonline.com Furthermore, studies involving the reaction of D-mannose derivatives with L-sugar-derived electrophiles have highlighted the concept of "matched" and "mismatched" pairs. nih.govnih.gov For example, the reaction between a D-mannose lactol and an L-fucose-derived triflate was found to be a "mismatched" pair, resulting in lower yields than the corresponding "matched" reaction with a D-fucose-derived triflate. nih.gov This underscores the profound impact of stereochemistry on the reaction's efficiency and would be a critical consideration in the synthesis of L-mannopyranose derivatives.

Table 1: Representative Conditions for Anomeric O-Alkylation of Protected Mannose Derivatives (Note: The following data is derived from studies on the D-enantiomer but illustrates the general principles applicable to the L-form.)

Mannose Derivative (Lactol)ElectrophileBaseSolventProduct (Anomeric Configuration)YieldReference
3,4,6-tri-O-benzyl-D-mannopyranoseD-galactose-derived C4-triflateCs₂CO₃ClCH₂CH₂Clβ-mannopyranoside72% tandfonline.com
2,3,4,6-tetra-O-benzyl-D-mannopyranoseSphingosine-derived primary triflateK₂CO₃Not specifiedβ-glycosideGood researchgate.net
Partially protected D-mannoseL-fucose-derived C4-triflateCs₂CO₃Not specifiedβ-linked disaccharide35% nih.gov
2N,3O-oxazolidinone-protected D-mannosamineSugar-derived primary triflateCs₂CO₃Not specifiedβ-D-mannosideModerate to Good researchgate.net

Spectroscopic Characterization and Purity Assessment Techniques for this compound and its Derivatives

The structural elucidation and purity confirmation of this compound rely on a combination of standard spectroscopic and analytical techniques. The data for the L-enantiomer are expected to be identical to the D-enantiomer in terms of molecular weight and NMR chemical shifts, but will show an opposite sign for optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural characterization of this compound.

¹H NMR: The spectrum would show characteristic signals for the anomeric proton (H-1), the ring protons (H-2 to H-6), and the numerous protons of the four benzyl (Bn) protecting groups. The chemical shift and coupling constant (J-value) of the anomeric proton are diagnostic for its configuration (α or β).

¹³C NMR: The spectrum provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is particularly informative for assigning the anomeric configuration. Signals corresponding to the benzylic carbons and the aromatic carbons of the protecting groups would also be prominent. While detailed spectra for the L-enantiomer are not widely published, data from D-enantiomer studies and general principles of NMR provide a strong basis for characterization. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov This is crucial for verifying the identity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for monitoring the progress of the synthesis. By using a suitable column and mobile phase, it can effectively separate the desired product from starting materials, by-products, and anomeric isomers.

Table 2: Key Physical and Spectroscopic Data for 2,3,4,6-Tetra-O-benzyl-mannopyranose

PropertyDescriptionExpected Value/ObservationReference
Molecular Formula The elemental constituents of the molecule.C₃₄H₃₆O₆ nih.gov
Molecular Weight The mass of one mole of the compound.540.65 g/mol nih.gov
Appearance Physical state at room temperature.Colorless Oil or Solid
Optical Rotation [α] The rotation of plane-polarized light.The L-enantiomer will have an equal and opposite value to the D-enantiomer (e.g., [α]D for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is +49°). acs.org
¹H NMR Anomeric proton (H-1) chemical shift (δ).Varies depending on anomer and solvent, but typically in the range of 4.5 - 5.5 ppm. Aromatic protons of benzyl groups appear around 7.2-7.4 ppm. researchgate.netnih.gov
¹³C NMR Anomeric carbon (C-1) chemical shift (δ).Typically in the range of 90-105 ppm, depending on the anomeric configuration. researchgate.netnih.gov
HRMS Exact mass of the molecular ion (e.g., [M+Na]⁺).Calculated for [C₃₄H₃₆O₆Na]⁺: 563.2359. nih.gov
Purity Assessment Method for determining purity.>95% (typically assessed by HPLC or NMR).

Reactivity and Mechanistic Aspects in Glycosylation Utilizing 2,3,4,6 Tetra O Benzyl L Mannopyranose

Glycosyl Donor Reactivity Profiling of 2,3,4,6-Tetra-O-benzyl-L-mannopyranose

The reactivity of a glycosyl donor is a measure of its ability to form a glycosidic bond with a glycosyl acceptor under the influence of a promoter. This reactivity is significantly influenced by the electronic and steric nature of its protecting groups.

The formation of a glycosidic bond requires the activation of the glycosyl donor, typically at the anomeric position, to generate a reactive electrophilic species. nih.gov For mannosyl donors, including those protected with benzyl (B1604629) ethers, a variety of activation systems and promoters are utilized. These systems are designed to convert the anomeric group (e.g., a hydroxyl, thioether, or imidate) into a good leaving group, facilitating nucleophilic attack by the glycosyl acceptor.

Common promoters include Lewis acids and other electrophilic reagents that generate highly reactive intermediates, such as oxocarbenium ions or covalent glycosyl triflates. rsc.orgrsc.org For instance, the combination of triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic, sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) is a powerful system for activating thioglycosides or glycosyl sulfoxides. rsc.orgwikipedia.org This activation often proceeds through an in-situ generated anomeric triflate, a key intermediate in many stereoselective mannosylation strategies. rsc.orgwikipedia.org Other widely used promoters include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride diethyl etherate (BF₃·OEt₂), which can catalyze glycosylations from donors like glycosyl trichloroacetimidates (TCA) or thioglycosides. rsc.org

Table 1: Common Promoters for Mannosyl Donor Activation

Promoter SystemTypical Donor TypeKey Reactive IntermediateReference
Triflic anhydride (Tf₂O) / Hindered Base (e.g., DTBMP)Thioglycosides, Glycosyl Sulfoxidesα-Glycosyl Triflate rsc.orgwikipedia.org
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Trichloroacetimidates, ThioglycosidesOxocarbenium Ion / Glycosyl Triflate rsc.org
Boron trifluoride diethyl etherate (BF₃·OEt₂)TrichloroacetimidatesOxocarbenium Ion rsc.org
Cesium Carbonate (Cs₂CO₃)Hemiacetals (Anomeric O-alkylation)Anomeric Cesium Alkoxide nih.gov

The reactivity of this compound is often benchmarked against other mannose donors with different protecting group patterns. Studies have shown that conformationally flexible, per-O-benzylated mannose donors frequently lead to unselective glycosylation reactions, yielding mixtures of α and β anomers. nih.gov For example, in a bis-thiourea catalyzed reaction, a per-O-benzyl protected mannose donor resulted in a nearly 1:1 mixture of α and β products. nih.gov

This lack of selectivity contrasts sharply with the behavior of donors featuring conformationally restraining protecting groups. Mannose donors protected with a 4,6-O-benzylidene acetal (B89532) or a 2,3-O-acetonide group exhibit significantly different reactivity and stereoselectivity profiles. nih.gov The rigid ring systems imposed by these groups can disfavor the formation of certain intermediates, thereby directing the reaction down a more stereospecific path. nih.govnih.gov

Furthermore, in alternative glycosylation methods like anomeric O-alkylation, the nature of the protecting group at C-2 is critical. While a free hydroxyl group at C-2 is optimal for this Cs₂CO₃-mediated reaction, masking it with a benzyl ether, as in this compound, leads to inferior results and reduced yields. nih.gov This underscores that the choice of protecting group strategy affects not only stereoselectivity but also the fundamental reactivity and efficiency of the glycosylation.

Stereoselectivity in Glycosylation Reactions with this compound Donors

Achieving stereocontrol in glycosylation is a formidable challenge, particularly for the synthesis of 1,2-cis linkages like β-mannosides. wikipedia.org The stereochemical outcome is dictated by a delicate balance of steric effects, electronic factors, and the reaction mechanism.

The synthesis of β-mannosides is notoriously difficult for two primary reasons. nih.govnih.gov First, the axial orientation of the substituent at the C-2 position (the O-benzyl group in this case) sterically hinders the approach of the nucleophile (the glycosyl acceptor) from the β-face of the molecule. rsc.org Second, the α-glycoside is the thermodynamically more stable product due to the anomeric effect, which favors an axial orientation for the anomeric substituent. nih.gov

These combined factors create a strong kinetic and thermodynamic preference for the formation of the α-anomer in most glycosylation reactions. nih.gov When using conformationally unrestrained donors like this compound, which can readily form an oxocarbenium ion intermediate, these inherent biases often dominate, leading to poor β-selectivity and the formation of anomeric mixtures. nih.gov

To overcome the inherent preference for α-mannosylation, chemists have devised several sophisticated strategies. These approaches aim to override the natural tendencies of the mannosyl donor by either altering the reaction mechanism or controlling the conformation of the intermediates. Successful methods include intramolecular aglycone delivery (IAD), the use of specific directing groups, and catalyst-controlled glycosylations. nih.govrsc.org

A particularly fruitful strategy involves the use of conformation-constraining protecting groups that steer the reaction towards the desired β-product. nih.govrsc.org By locking the pyranose ring into a specific conformation, these groups can modulate the stability of reaction intermediates and favor a pathway that leads to the kinetically controlled β-mannoside. nih.govnih.gov

Among the most effective strategies for β-mannosylation is the use of a remote 4,6-O-benzylidene acetal protecting group. rsc.orgrsc.orgnih.gov Although this group is not adjacent to the anomeric center, its influence on stereoselectivity is profound. The "Crich β-mannosylation" is a classic example that leverages this effect. wikipedia.org

The mechanism relies on several key features imparted by the benzylidene acetal:

Conformational Rigidity : The fused bicyclic system restricts the conformational flexibility of the pyranose ring. nih.gov

Destabilization of the Oxocarbenium Ion : The rigid structure opposes the flattening of the ring required to form a planar oxocarbenium ion intermediate, which would typically lead to an anomeric mixture. nih.govnih.gov

Promotion of an α-Glycosyl Triflate Intermediate : By disfavoring the Sₙ1-like oxocarbenium pathway, the reaction is diverted to an Sₙ2-like mechanism. rsc.orgnih.gov Activation with triflic anhydride at low temperatures leads to the in-situ formation of a covalent α-mannosyl triflate. rsc.orgwikipedia.orgnih.gov

Stereodirecting Shielding : The triflate counterion, having departed from the α-face, remains closely associated with it in a contact ion pair (CIP), effectively shielding it from nucleophilic attack. wikipedia.orgnih.gov This forces the glycosyl acceptor to approach from the unhindered β-face, resulting in a highly stereoselective inversion of configuration and the formation of the β-mannoside. rsc.orgnih.gov

The dramatic effect of this remote protecting group is evident when comparing glycosylation outcomes.

Table 2: Influence of Protecting Groups on Mannosylation Stereoselectivity

Donor Protecting Group PatternTypical PromoterPredominant ProductTypical α:β RatioReference
Per-O-benzyl (e.g., 2,3,4,6-Tetra-O-benzyl)Bis-thiourea CatalystMixture1:1 to 1:2 nih.gov
4,6-O-Benzylidene acetalTf₂O / DTBMPβ-MannosideHigh β-selectivity rsc.orgwikipedia.orgnih.gov
2,3-O-AcetonideBis-thiourea Catalystβ-Mannoside1:16 to 1:32 nih.gov

This comparison clearly demonstrates that while this compound is a valuable synthetic intermediate, achieving high β-stereoselectivity in glycosylation reactions requires advanced strategies, most notably the incorporation of conformationally rigid remote protecting groups like the 4,6-O-benzylidene acetal.

Advanced Strategies for Enhanced β-Stereoselectivity

Anomeric O-Alkylation Approaches and Kinetic Control Mechanisms

Anomeric O-alkylation represents a significant strategy for the formation of glycosidic bonds, particularly for the stereoselective synthesis of challenging 1,2-cis-glycosides like β-mannosides. This approach involves the direct alkylation of a sugar hemiacetal or its corresponding alkoxide at the anomeric center. The stereochemical outcome of these reactions is often governed by kinetic versus thermodynamic control. jackwestin.comwikipedia.orglibretexts.orglibretexts.org

Under kinetically controlled conditions, the product distribution is determined by the relative rates of formation of the α- and β-anomers. jackwestin.com Typically, these reactions are performed at low temperatures with short reaction times, favoring the faster-forming product. wikipedia.orglibretexts.org In the context of this compound, anomeric O-alkylation often proceeds via an SN2-like mechanism, where the nucleophilic attack of the acceptor occurs from the less hindered α-face, leading to the formation of the β-mannoside.

Thermodynamic control, on the other hand, is achieved under conditions that allow for the equilibration of the anomeric products, such as higher temperatures and longer reaction times. wikipedia.orglibretexts.org The final product ratio reflects the relative thermodynamic stabilities of the α- and β-glycosides. The anomeric effect generally favors the α-anomer, making it the thermodynamically more stable product.

A key methodology in anomeric O-alkylation involves the use of cesium carbonate (Cs₂CO₃) to mediate the reaction between a mannose lactol and an electrophile. researchgate.net This method has proven effective in achieving high β-selectivity. researchgate.net The mechanism is thought to involve the formation of a cesium anomeric alkoxide, which then reacts with the alkylating agent. researchgate.net The large size of the cesium cation is believed to play a crucial role in directing the stereoselectivity.

Table 1: Comparison of Kinetic and Thermodynamic Control in Glycosylation

FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of product formationStability of products
Reaction Conditions Low temperature, short reaction timeHigh temperature, long reaction time
Product Favored The product that forms faster (often the less stable product)The more stable product
Reversibility Generally irreversibleReversible, allows for equilibration
Role of Solvent and Temperature in Stereochemical Outcomes

The choice of solvent and the reaction temperature are critical parameters that significantly influence the stereochemical outcome of glycosylation reactions involving this compound. researchgate.netrsc.orgrsc.org These factors can modulate the nature of the reactive intermediates and the transition states, thereby directing the reaction towards either the α- or β-anomer.

Solvent Effects:

The polarity and coordinating ability of the solvent play a pivotal role in determining the stereoselectivity. rsc.orgrsc.org

Ethereal Solvents: Solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) tend to favor the formation of α-glycosides. researchgate.netrsc.org This is often attributed to the ability of these solvents to stabilize the anomeric radical, leading to a more SN1-like pathway or promoting the formation of an α-oriented covalent intermediate. researchgate.netrsc.org

Nitrile Solvents: Acetonitrile (MeCN) and propionitrile (B127096) (EtCN) are known to promote the formation of β-glycosides. rsc.org It is proposed that these solvents can form a nitrilium ion intermediate, which is then attacked by the acceptor from the α-face in an SN2-like manner, resulting in the β-product. rsc.org

Non-participating Solvents: Dichloromethane (B109758) (CH₂Cl₂) is a common non-participating solvent that can favor β-glycoside formation, particularly when other factors promoting an SN2 pathway are present. researchgate.net

Temperature Effects:

Temperature exerts a strong influence on the kinetic versus thermodynamic control of the glycosylation reaction. wikipedia.orglibretexts.orgresearchgate.net

Low Temperatures: Performing glycosylations at low temperatures (e.g., -78 °C to 0 °C) generally favors the kinetically controlled product. wikipedia.orglibretexts.org For mannosyl donors, this often translates to higher β-selectivity as the SN2 pathway is favored. rsc.org Lowering the temperature can also minimize side reactions. researchgate.net

Higher Temperatures: As the temperature increases, the reaction can become reversible, allowing for equilibration and favoring the thermodynamically more stable product, which is typically the α-anomer due to the anomeric effect. wikipedia.orglibretexts.org

Table 2: Influence of Solvent on Glycosylation Stereoselectivity

SolventPredominant AnomerProposed Rationale
Diethyl Ether (Et₂O)α-glycosideStabilization of α-oriented intermediates
Acetonitrile (MeCN)β-glycosideFormation of a nitrilium ion intermediate promoting SN2 attack
Dichloromethane (CH₂Cl₂)Varies (often β)Non-participating, outcome depends on other factors

Development of α-Stereoselective Glycosylation Methods

Achieving high α-stereoselectivity in mannosylation is a significant challenge due to the steric hindrance posed by the axial C2-substituent, which disfavors direct attack at the α-face. However, several innovative methods have been developed to overcome this hurdle.

One successful strategy involves the use of specific activating reagents and protecting groups. For instance, the use of a 2,6-lactone donor has shown promise in promoting α-selectivity. nih.govfrontiersin.org Another approach utilizes urea-catalyzed activation of glycosyl chlorides, which has demonstrated excellent yields and α-stereoselectivity for mannosyl donors. nih.govfrontiersin.org

Furthermore, the development of catalyst systems, such as those based on nickel(II), has enabled the formation of 1,2-cis-2-aminoglycosides with high α-selectivity. nih.govfrontiersin.org The choice of protecting groups on the mannose donor can also be instrumental. While benzyl ethers are common, other groups can be employed to influence the electronic and steric environment around the anomeric center, thereby directing the stereochemical outcome.

In some instances, the reaction conditions can be tuned to favor the α-anomer. For example, conducting the reaction in a dilute solution can favor an SN1-like mechanism, which can lead to the formation of the thermodynamically more stable α-glycoside. nih.govfrontiersin.org

Regioselective Glycosylation and Hydroxyl Group Discrimination Strategies

In the synthesis of complex oligosaccharides, regioselective glycosylation is crucial for constructing specific linkages. This involves discriminating between multiple hydroxyl groups of varying reactivity within the acceptor molecule.

Selective Coupling to Primary versus Secondary Alcohols

Generally, primary alcohols are more nucleophilic and less sterically hindered than secondary alcohols, making them more reactive towards glycosylation. This inherent reactivity difference can be exploited to achieve regioselective coupling.

In reactions involving this compound as the donor, when an acceptor with both primary and secondary hydroxyl groups is present, the glycosylation often occurs preferentially at the primary position. nih.gov This is a common strategy employed in the synthesis of oligosaccharides, where the more reactive primary hydroxyl group of an acceptor is targeted first. nih.gov For instance, in the presence of a glycosyl acceptor with both a primary and a secondary hydroxyl group, the mannosylation reaction can be directed to the primary alcohol with high selectivity under carefully controlled conditions. nih.gov

However, achieving selectivity for a less reactive secondary alcohol in the presence of a primary one is more challenging and typically requires specific strategies to either block the primary hydroxyl or enhance the reactivity of the secondary one.

Table 3: General Reactivity of Alcohols in Glycosylation

Alcohol TypeRelative ReactivitySteric Hindrance
PrimaryHighLow
SecondaryModerate to LowHigh
TertiaryVery LowVery High

Methodologies for Directing Glycosylation to Specific Acceptor Hydroxyls

Several methodologies have been developed to control the regioselectivity of glycosylation reactions beyond the inherent reactivity of the hydroxyl groups. nih.gov

One common approach is the use of protecting groups . By selectively protecting all but the desired hydroxyl group on the acceptor molecule, the glycosylation is forced to occur at the unprotected site. nih.gov This strategy, while effective, can add several steps to a synthetic sequence.

Another strategy involves the use of catalysts or promoters that can direct the glycosylation to a specific position. For example, certain organoboron catalysts have been shown to mediate regioselective glycosylation by forming a transient borinate ester with a diol on the acceptor, thereby activating one hydroxyl group over the other. nih.gov In some cases, a preference for an equatorial hydroxyl group on a saccharide acceptor has been observed. nih.gov

The structure of the glycosyl donor itself can also influence regioselectivity. The protecting groups and the leaving group on the donor can interact with the acceptor and the catalyst system in a way that favors glycosylation at a particular hydroxyl group.

Applications of 2,3,4,6 Tetra O Benzyl L Mannopyranose in Complex Oligosaccharide and Glycoconjugate Synthesis

Contribution to Chemoenzymatic Synthesis of Complex Carbohydrates

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex carbohydrate structures that are challenging to produce by either method alone. In this paradigm, 2,3,4,6-Tetra-O-benzyl-L-mannopyranose serves as a key chemically-synthesized precursor that can be elaborated into a donor substrate for use in enzyme-catalyzed glycosylation reactions.

Chemical Synthesis: The starting material, this compound, is chemically converted into an activated glycosyl donor. This may involve phosphorylation to create a sugar-1-phosphate or conversion to other activated forms. The benzyl (B1604629) protecting groups are crucial during these steps to prevent unwanted side reactions.

Enzymatic Glycosylation: The chemically synthesized, protected L-mannose donor is then introduced into a system containing a specific glycosyltransferase enzyme and a suitable acceptor molecule. The enzyme catalyzes the formation of a precise glycosidic linkage, transferring the L-mannose unit to the acceptor.

Deprotection: Finally, the benzyl protecting groups are removed from the resulting oligosaccharide, typically via hydrogenolysis, to yield the final, unprotected complex carbohydrate.

A significant application of this approach is the synthesis of L-rhamnose-containing oligosaccharides. L-Rhamnose (6-deoxy-L-mannose) is a common component of bacterial polysaccharides, such as the O-antigen of lipopolysaccharides (LPS), which are important immunological targets. While the biosynthesis of L-rhamnose donors like dTDP-L-rhamnose proceeds from glucose-1-phosphate, chemical synthesis often utilizes L-mannose as a more direct precursor. In a chemoenzymatic context, this compound can be chemically converted to a protected L-rhamnose building block. This building block can then be activated and used as a donor for rhamnosyltransferases, enzymes that attach rhamnose to various acceptors. nih.gov

This chemoenzymatic approach leverages the strengths of both methodologies: the scalability and versatility of chemical synthesis to create the core building block (the protected L-rhamnose donor) and the unparalleled stereospecificity and regioselectivity of enzymes to form the final complex glycosidic linkage. This is particularly advantageous as glycosyltransferases ensure the formation of specific linkages (e.g., α- or β-) which can be difficult to control through purely chemical means. nih.govnih.gov

Enzyme ClassRole in Chemoenzymatic SynthesisPrecursor Requirement from this compound
Glycosyltransferases (e.g., Rhamnosyltransferases)Catalyze the transfer of the sugar moiety from an activated donor to an acceptor molecule, forming a specific glycosidic bond. nih.govAn activated sugar donor, such as a sugar nucleotide (e.g., GDP-L-rhamnose) or other activated glycoside, derived chemically from the parent compound.
Lipases / EsterasesUsed for regioselective deprotection of acetylated sugar intermediates, which can be an alternative or complementary strategy to using benzyl ethers. researchgate.netWhile not directly acting on the benzylated compound, these enzymes are part of broader chemoenzymatic strategies where different protecting groups are used in concert.
Glycosidases (in reverse hydrolysis mode)Catalyze glycoside synthesis by reversing their natural hydrolytic function, often used for simpler glycoside synthesis. nih.govCan use L-rhamnose (derived from L-mannose) as a donor to attach to various acceptors.

Precursor in Specialized Carbohydrate Derivatizations (e.g., S-linked Glycans)

The chemical versatility of this compound makes it an ideal starting point for a wide array of specialized carbohydrate derivatizations. A particularly important class of derivatives is S-linked glycans, or thioglycosides.

Thioglycosides are valuable intermediates in modern carbohydrate synthesis. The sulfur atom at the anomeric position renders them more stable than O-glycosides under many conditions, yet they can be selectively "activated" using specific promoters (e.g., N-iodosuccinimide (NIS) combined with a catalytic acid like triflic acid (TfOH)) to become potent glycosyl donors. beilstein-journals.org This controlled activation is a cornerstone of many modern glycosylation strategies.

The synthesis of an L-mannosyl thioglycoside from this compound typically involves a two-step process:

Anomeric Activation: The hemiacetal is first converted to a better leaving group, such as an anomeric acetate (B1210297) or halide.

Thiolysis: The activated sugar is then treated with a thiol (e.g., thiophenol, ethanethiol) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to install the anomeric thioether linkage.

Once formed, these S-linked L-mannosyl donors can be used to synthesize a variety of other glycans, including:

O-Glycosides: The most common application, where the thioglycoside is activated and reacted with a carbohydrate or amino acid acceptor containing a free hydroxyl group.

C-Glycosides: Reaction with carbon-based nucleophiles (e.g., allyltrimethylsilane) yields C-glycosides, which are stable mimics of natural O-glycosides and are valuable as enzyme inhibitors or therapeutic agents. nih.gov

Complex Oligosaccharides: Thioglycosides are central to iterative glycosylation strategies for building complex oligosaccharides, such as the core structures of N-linked glycoproteins. nih.gov

The benzyl protecting groups on the this compound precursor are fully compatible with the conditions required for thioglycoside synthesis and their subsequent activation, ensuring that the rest of the molecule remains inert during these transformations.

Derivative TypeSynthetic IntermediateApplication in SynthesisRelevant Promoter/Catalyst for Activation
S-Linked Glycan (Thioglycoside) Phenylthio-L-mannosideGlycosyl donorN-Iodosuccinimide (NIS) / Triflic Acid (TfOH) beilstein-journals.orgnih.gov
O-Glycoside Disaccharide, GlycopeptideBuilding block for complex carbohydrates and glycoconjugatesNot applicable (This is the product)
C-Glycoside Allyl-L-mannosideStable glycomimetic, enzyme inhibitor probeTriflic anhydride (B1165640) (Tf2O) / Lewis Acids nih.gov
Glycosyl Phosphate (B84403) L-Mannosyl-1-phosphatePrecursor for sugar nucleotides in chemoenzymatic synthesisPhosphorylation reagents (e.g., dibenzyl phosphite) taylorfrancis.com

Computational and Theoretical Investigations of 2,3,4,6 Tetra O Benzyl L Mannopyranose Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reactivity and Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a molecular-level understanding of the electronic structures that dictate the reactivity and stereochemical outcomes of reactions involving protected mannopyranoses.

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The synthesis of α-mannosides is generally favored due to the anomeric effect, which stabilizes the axial orientation of the anomeric substituent. However, achieving the thermodynamically less favorable β-mannoside requires overcoming this inherent preference.

Computational studies on related mannose donors have shed light on the factors influencing anomeric selectivity. For instance, DFT calculations performed on acylated glucose derivatives have helped to explain the anomeric effect's role during deacylation reactions, a principle that also applies to mannose derivatives. mdpi.com In the case of mannosylation, the nature of the protecting groups plays a critical role. While a participating group at the C-2 position typically directs the formation of 1,2-trans glycosides, the use of non-participating groups, such as the benzyl (B1604629) ethers in 2,3,4,6-Tetra-O-benzyl-L-mannopyranose, makes the stereochemical outcome more dependent on other factors like the solvent and the promoter system. cdnsciencepub.com

In some instances, even remote protecting groups can influence selectivity. For example, a study on mannuronic acid lactones identified a novel mode of remote participation from a C4-benzyl group that led to the formation of 1,2-cis-mannosides. nih.gov Such complex interactions can be rationalized and predicted using quantum chemical models.

Understanding the structure and energy of transition states is key to explaining the mechanism and stereoselectivity of glycosylation reactions. These reactions often proceed through a spectrum of mechanisms, from SN1-like pathways involving a dissociated oxocarbenium ion to SN2-like pathways with backside attack on a covalent glycosyl donor.

Computational studies on mannosyl donors with non-participating groups have investigated the intermediates and transition states involved. For donors like this compound, the reaction likely proceeds via an oxocarbenium ion intermediate. The facial selectivity of the incoming nucleophile's attack on this planar-like ion determines the anomeric configuration of the product. DFT calculations can model the energy barriers for both α- and β-attack, providing insight into the factors that favor one pathway over the other. For example, computational analysis of glycosylation reactions with 4,6-O-benzylidene-protected mannosyl donors has supported the formation of an α-glycosyl triflate intermediate, which is in equilibrium with a contact ion pair. The counterion can shield the α-face, leading to preferential β-glycoside formation. umsl.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational preferences and interactions with the surrounding solvent environment over time.

The choice of solvent can have a profound impact on the stereochemical outcome of a glycosylation reaction. MD simulations can help elucidate the role of solvent molecules in stabilizing or destabilizing transition states and intermediates.

It has been demonstrated that for glycosylations involving donors with non-participating groups, the solvent can direct the stereoselectivity. researchgate.net For instance, in reactions with mannosyl donors, ethereal solvents like diethyl ether (Et₂O) tend to favor the formation of α-glycosides, while halogenated solvents such as dichloromethane (B109758) (DCM) can promote the formation of β-isomers. researchgate.net This effect is attributed to the differential ability of the solvent to stabilize the ionic intermediates and to participate in the reaction mechanism. For example, nitrile solvents can form a β-nitrilium-ion intermediate, which is then attacked from the α-face to yield a 1,2-trans product. cdnsciencepub.com The table below summarizes the general trend of solvent effects on the glycosylation of donors with non-participating groups.

Solvent TypeTypical SolventFavored AnomerProposed Mechanism Influence
EtherealDiethyl ether (Et₂O)α-GlycosideFavors SN2-like attack or shields the β-face of the oxocarbenium ion. researchgate.net
HalogenatedDichloromethane (DCM)β-GlycosideCan shift equilibrium towards a covalent triflate from an ion pair, enabling β-attack. cdnsciencepub.com
NitrileAcetonitrile (MeCN)β-Glycoside (1,2-trans)Forms a covalent α-nitrilium intermediate, leading to attack from the β-face. cdnsciencepub.com

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. The bulky benzyl protecting groups can influence the preferred conformation of the pyranose ring and the orientation of the anomeric leaving group. MD simulations can map the conformational landscape of the molecule, identifying low-energy conformers and the barriers between them.

For mannose derivatives, the pyranose ring typically adopts a ⁴C₁ chair conformation. However, the presence of bulky protecting groups can lead to distortions. umsl.edu Furthermore, the conformation of the glycosyl donor is intimately linked to its reactivity. For example, the stereochemical outcome of glycosylations with 4,6-O-benzylidene-protected mannosyl donors has been rationalized by the conformational rigidity imposed by the benzylidene ring, which favors the formation of an α-triflate intermediate. umsl.edu While the tetra-O-benzyl derivative is more flexible, the steric and electronic effects of these groups still play a significant role in determining the preferred reaction pathway.

Elucidation of Structure-Reactivity Relationships and Mechanistic Insights from Computational Data

By integrating data from quantum chemical calculations and molecular modeling, a comprehensive picture of the structure-reactivity relationships for this compound can be developed. These computational approaches provide mechanistic insights that are often difficult to obtain through experimental means alone.

Computational studies have been instrumental in explaining why seemingly similar glycosyl donors can exhibit vastly different reactivity and selectivity. For example, in-depth computational analysis of benzylidene-protected glucosyl versus mannosyl donors revealed that minimal structural changes lead to significant differences in the potential energy surfaces of their reaction pathways. researchgate.net Such studies explain why certain intermediates are formed in one system but not another, providing a rationale for the observed stereochemical outcomes. researchgate.net

The electronic nature of protecting groups is also a key factor. Electron-donating groups, like benzyl ethers, generally increase the reactivity of a glycosyl donor by stabilizing the electron-deficient oxocarbenium ion intermediate. Conversely, electron-withdrawing groups decrease reactivity. The stereoselectivity of glycosylation is also affected; a study on 2,3-O-xylene protected donors showed that electron-donating groups at C-4 and C-6 increased β-selectivity. nih.gov

The following table summarizes how different protecting group patterns on mannose donors, as elucidated by experimental and computational studies, can influence glycosylation outcomes.

Protecting Group StrategyTypical Effect on MannosylationComputational/Mechanistic Insight
C2-Acyl (e.g., Acetate (B1210297), Benzoate)1,2-trans (α-mannoside)Neighboring group participation via a cyclic acyloxonium ion intermediate. nih.gov
C4,C6-Benzylidene Acetal (B89532)Increased β-selectivityConformationally locks the ring, disarming the donor and favoring an SN1-like pathway with a shielded α-face. umsl.edu
Per-O-benzyl (non-participating)Outcome is highly dependent on external factors (solvent, promoter, temperature). nih.govReaction proceeds via an oxocarbenium ion; selectivity is governed by the subtle interplay of kinetics, thermodynamics, and solvent effects. cdnsciencepub.comresearchgate.net
C4-Benzyl (remote participation)1,2-cis (β-mannoside) in specific lactone systemsA novel mode of participation identified through synthesis and proposed to involve stabilization of the transition state. nih.gov

Methodological Innovations and Advanced Techniques in the Use of 2,3,4,6 Tetra O Benzyl L Mannopyranose

Development of Novel Protecting Group Strategies for Mannopyranose Derivatives

The discrimination between the multiple hydroxyl groups of a monosaccharide is a central challenge in carbohydrate chemistry. universiteitleiden.nl The strategic use of protecting groups dictates the reactivity of the sugar, controls the stereochemical outcome of glycosylation reactions, and facilitates the synthesis of complex, branched structures. universiteitleiden.nl Traditionally, benzyl (B1604629) ethers have been used for "permanent" protection due to their stability, while esters and silyl (B83357) ethers serve as "temporary" groups. google.com However, modern synthetic campaigns require more sophisticated and versatile strategies.

An orthogonal protecting group strategy involves the use of multiple protecting groups within the same molecule, where each type can be removed under a specific set of conditions without affecting the others. organic-chemistry.org This approach is essential for the regioselective modification of carbohydrates and the assembly of branched oligosaccharides. nih.govdntb.gov.ua

A versatile set of orthogonal protecting groups suitable for preparing highly branched oligosaccharides has been developed, utilizing a diethylisopropylsilyl (DEIPS) ether, a 2-naphthylmethyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester. acs.org This combination allows for selective deprotection at different positions of the sugar ring, enabling sequential glycosylations. For instance, the synthesis of a β-D-Man-(1→4)-D-Man disaccharide, a substructure of the lipopolysaccharide of Francisella tularensis, was successfully demonstrated using this orthogonal strategy. acs.org Another approach involves the direct and highly regioselective 2,3-O-isopropylidenation of α-D-mannopyranosides, which provides a practical orthogonal protecting strategy for synthesizing structures like 3,6-branched α-D-mannosyl trisaccharides. nih.gov

The development of such schemes is a continuous area of research, with new groups and cleavage conditions being constantly explored to enhance the synthetic toolbox available to carbohydrate chemists. dntb.gov.ua

The distinction between temporary and permanent protecting groups has become increasingly nuanced. Benzyl groups, classically considered permanent, can be selectively removed under certain conditions. nih.gov For example, the reactivity of benzyl ethers can be "tuned" by introducing substituents on the aromatic ring, allowing them to function as temporary protecting groups that can be cleaved without affecting other, more robust benzyl ethers. google.com

A key innovation is the use of the p-methoxybenzyl (PMB) ether as a temporary protecting group. universiteitleiden.nl A method utilizing a catalytic amount of hydrochloric acid in hexafluoroisopropanol can rapidly and chemoselectively cleave PMB and Nap ethers in the presence of other acid-labile groups like silyl ethers. universiteitleiden.nl This strategy is particularly valuable as it avoids harsh conditions. The PMB group can be removed without affecting glycosidic linkages, making it suitable for the final deprotection steps in the synthesis of complex molecules like glycosylphosphatidylinositol (GPI) anchors. universiteitleiden.nl

The strategic placement of these groups is critical. For instance, in the synthesis of a mannosyl trisaccharide ligand for the DC-SIGN lectin, an orthogonally protected mannose derivative was prepared using a combination of TBDPS (permanent), benzyl (permanent), PMB (temporary), and levulinoyl (temporary) groups, allowing for selective deprotection and subsequent elaboration. researchgate.net

Table 1: Examples of Protecting Groups Used in Mannopyranose Synthesis
Protecting GroupAbbreviationTypeCommon Cleavage ConditionsOrthogonal ToReference
BenzylBnPermanentHydrogenolysis (e.g., H₂, Pd/C)Silyl ethers, Esters, PMB, Nap nih.gov
p-MethoxybenzylPMBTemporaryOxidative cleavage (DDQ, CAN); Mild acid (cat. HCl/HFIP)Benzyl, Silyl ethers, Esters universiteitleiden.nl
2-NaphthylmethylNapTemporaryOxidative cleavage (DDQ); Mild acid (cat. HCl/HFIP + scavenger)Benzyl, Silyl ethers, Esters acs.orguniversiteitleiden.nl
LevulinoylLevTemporaryHydrazine acetate (B1210297)Ethers, Silyl ethers, Acetals acs.org
DiethylisopropylsilylDEIPSTemporaryFluoride source (e.g., TBAF, HF-Pyridine)Ethers, Esters acs.org
Isopropylidene-Temporary (cyclic ketal)Aqueous acid (e.g., aq. AcOH)Ethers, Esters nih.gov

Application of Continuous Flow Chemistry for Mannopyranose Synthesis and Glycosylation

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through narrow tubing, has emerged as a powerful tool in organic synthesis. nih.gov This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability. nih.govrsc.org In glycochemistry, flow systems have been successfully applied to glycosylation reactions, the synthesis of glycans, and protecting group manipulations. nih.govacs.org

The translation of glycosylation reactions to flow systems has been demonstrated for various sugar donors. vapourtec.com For example, the efficient and highly selective glycosylation using peracetylated β-D-N-acetyl glucosamine (B1671600) and galactosamine donors was achieved with catalytic iron(III) triflate under continuous flow conditions, overcoming the scalability limitations of microwave-assisted batch methods. vapourtec.com

However, the application of flow chemistry to mannopyranose synthesis presents specific challenges. In the synthesis of 2-(C-glycosyl)acetates via a tandem Wittig–Michael reaction, reactions with a protected mannopyranose derivative in a flow reactor resulted in low yields. acs.org This was attributed to competing C-2 epimerization of the mannopyranose starting material under the reaction conditions. acs.org This finding underscores that while flow chemistry offers many benefits, reaction parameters must be carefully optimized for each specific substrate to manage competing pathways. Despite these challenges, flow chemistry has been successfully used for other C-glycoside syntheses, including the active pharmaceutical ingredients dapagliflozin (B1669812) and remdesivir. nih.govacs.org

Table 2: Comparison of Batch vs. Continuous Flow for Glycosylation
ParameterBatch ChemistryContinuous Flow ChemistryReference
Scalability Limited by reactor volume; difficult to scale.Easily scalable by extending reaction time. vapourtec.com
Heat Transfer Inefficient; potential for hot spots.Excellent due to high surface-area-to-volume ratio. nih.gov
Safety Higher risk with large volumes of hazardous reagents.Improved safety due to small reaction volumes at any given time. rsc.org
Optimization Time-consuming, one reaction at a time.Rapid optimization of parameters (temp, pressure, time) possible. vapourtec.com
Mannopyranose Challenge Epimerization can still be an issue.C-2 epimerization observed, leading to low yields in specific reactions. acs.org

Solid-Phase and Solid-to-Solid State Glycosylation Methodologies

The synthesis of oligosaccharides on a solid support is a rapidly advancing field that facilitates purification and allows for the potential automation of complex synthetic sequences. acs.org While the synthesis of many glycosidic linkages on solid supports has been achieved, the construction of the β-mannoside linkage remains a significant challenge due to its inherent difficulty. acs.orgacs.org

A successful methodology for the solid-phase synthesis of β-mannosides has been developed. acs.orgacs.orgnih.gov This strategy involves linking a mannosyl donor, S-phenyl 2,3-di-O-benzyl-α-D-thiomannopyranoside, to a cross-linked polystyrene support through a 4,6-O-polystyrylborinate ester. acs.orgfigshare.com The polymer-supported donor is then activated at low temperature (-60 °C) using a combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base. acs.orgacs.org Addition of a glycosyl acceptor alcohol followed by warming to room temperature results in the formation of the desired β-mannoside on the resin. nih.govfigshare.com The final product is cleaved from the solid support by gentle heating in aqueous acetone, yielding anomerically pure 2,3-di-O-benzyl-β-D-mannopyranosides in excellent yields. acs.orgacs.org This method has proven effective with a range of primary, secondary, and even sterically hindered tertiary glycosyl acceptors. acs.org

This solid-phase approach offers a powerful and complementary alternative to solution-phase methods and represents a key step toward the automated synthesis of complex oligosaccharides containing the challenging β-mannoside linkage. acs.org

Table 3: Solid-Phase Synthesis of β-Mannosides Using a Polystyrene-Bound Donor
Glycosyl AcceptorProductIsolated Yield (%)Anomeric Selectivity (β:α)Reference
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideβ-(1→6)-linked disaccharide85β only acs.org
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseβ-(1→6)-linked disaccharide91β only acs.org
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideβ-(1→4)-linked disaccharide82β only acs.org
N-Cbz-L-threonine methyl esterβ-O-linked glyco-amino acid72β only acs.org

Data derived from solution-phase analogues and solid-phase experiments described in the source material.

Advanced Kinetic and Thermodynamic Studies in Glycosylation Processes

This principle is critically important in glycosylation reactions, particularly in the synthesis of mannosides. The formation of the α-mannosidic linkage is generally the thermodynamically favored outcome. In contrast, the β-mannosidic linkage is often the kinetic product in indirect glycosylation strategies but is sterically disfavored in direct approaches, making its synthesis a significant challenge. acs.org

Advanced kinetic and mechanistic studies are employed to understand and control these outcomes. Such studies can reveal whether a reaction proceeds under thermodynamic control by demonstrating its reversibility and eventual settling at an equilibrium composition. nih.gov For mannosylation, achieving high selectivity for the less stable β-anomer requires conditions that are firmly under kinetic control. This often involves the use of powerful, low-temperature activation methods for a mannosyl donor that can rapidly form the glycosidic bond before rearrangement to the more stable α-anomer can occur. acs.org The development of methods for direct β-mannosylation often relies on creating a highly reactive α-mannosyl triflate intermediate at low temperature, which is then intercepted by the acceptor. acs.org Understanding the energy landscape of these competing pathways is essential for designing reaction conditions that selectively lead to the desired, often thermodynamically less favorable, product. youtube.com

Table 4: Kinetic vs. Thermodynamic Control in Mannosylation
ParameterKinetic ControlThermodynamic ControlReference
Favored Product Product with the lowest activation energy (forms fastest). Often the β-mannoside in indirect methods.The most stable product (lowest Gibbs free energy). Typically the α-mannoside. youtube.comyoutube.com
Reaction Conditions Low temperature, short reaction time, strong/irreversible activation.Higher temperature, longer reaction time, reversible conditions. youtube.com
Reversibility Reaction is effectively irreversible.Reaction is reversible, allowing equilibrium to be reached. nih.gov
Application to Mannosides Essential for synthesizing the thermodynamically less stable β-mannoside linkage.Often leads to the formation of the more stable α-mannoside linkage. acs.org

Future Prospects and Emerging Research Frontiers in 2,3,4,6 Tetra O Benzyl L Mannopyranose Chemistry

Integration with Automated Oligosaccharide Synthesis Technologies

The development of automated glycan assembly (AGA) is revolutionizing the synthesis of complex oligosaccharides, a field traditionally hampered by time-consuming and technically demanding manual methods. acs.orgpnas.org AGA platforms, analogous to peptide and oligonucleotide synthesizers, enable the rapid and reliable construction of defined glycan structures on a solid support. pnas.orgnih.gov This technology relies on a repertoire of well-defined, protected monosaccharide building blocks that can be sequentially coupled with high efficiency.

2,3,4,6-Tetra-O-benzyl-L-mannopyranose is an ideal candidate for incorporation into AGA protocols for the synthesis of L-mannose-containing oligosaccharides. After conversion to a suitable glycosyl donor, such as a thioglycoside or trichloroacetimidate (B1259523), it can be utilized in automated synthesizers. The benzyl (B1604629) protecting groups are "armed," meaning they enhance the reactivity of the glycosyl donor, which is favorable for driving coupling reactions to completion—a critical aspect of solid-phase synthesis. nih.gov While many initial efforts in AGA have focused on more common D-sugars, the growing interest in the unique biological roles of L-sugars necessitates the inclusion of building blocks like L-mannose derivatives. nih.gov

Furthermore, solution-phase automation, assisted by techniques like fluorous-tagging for simplified purification, presents another avenue for the streamlined synthesis of oligosaccharides. acs.org In these systems, a fluorous-tagged acceptor is sequentially glycosylated, and the product is easily separated from excess reagents by fluorous solid-phase extraction. The principles demonstrated with D-mannose donors in these automated platforms are directly transferable to L-mannose building blocks derived from this compound. acs.orgnih.gov

Table 1: Comparison of Manual vs. Automated Oligosaccharide Synthesis

FeatureManual SynthesisAutomated Synthesis (Solid-Phase & Solution-Phase)
Speed Slow, weeks to months for complex glycansRapid, hours to days
Labor Labor-intensive, requires specialized expertiseMinimal operator intervention
Reproducibility Variable, operator-dependentHigh and consistent
Scale Milligram to gramMicrogram to milligram (expandable)
Reagent Use Stoichiometric or slight excessOften requires large excess of donor
Purification Multiple chromatographic stepsSimplified washing or extraction protocols acs.orgpnas.org

Exploration of Novel Glycosyl Donor Activation Mechanisms

The efficiency and stereoselectivity of glycosylation reactions are paramount in carbohydrate chemistry. Research into novel methods for activating glycosyl donors to form the critical glycosidic bond is a vibrant field. While traditional activators like N-iodosuccinimide (NIS)/triflic acid for thioglycosides are well-established, the search for milder, more selective, and more efficient systems continues. researchgate.net

This compound serves as a versatile platform for the preparation of various types of glycosyl donors, enabling the exploration of these new activation mechanisms. For example, converting the parent compound into novel donor types, such as glycosyl ortho-(1-phenylvinyl)benzoates (PVB), could open new reaction pathways. The development of benzyl-free glycosyl donors, using protecting groups like triisopropylsilyl (TIPS) at the O-2 position, has been shown to be effective for stereoselective 1,2-cis-fucosylation, a strategy that could be adapted for L-mannose derivatives to control stereochemistry. researchgate.net

The stereochemical outcome of mannosylation is a persistent challenge, particularly the synthesis of the 1,2-cis (α-linkage for L-mannose) glycoside. Research into the influence of protecting groups at various positions on the pyranose ring is critical. Studies on D-mannosamine donors have shown that a 3-O-benzoyl group can enforce complete α-selectivity, a principle that could be explored with this compound by selective debenzylation and re-protection at the C-3 position. rsc.org Conversely, strategies for achieving the challenging β-mannoside linkage often involve specific protecting groups at C-2 and pre-activation protocols, areas where derivatives of L-mannose can contribute to a deeper mechanistic understanding. rsc.org

Strategic Applications in Chemical Biology Tool Development

L-sugars, particularly L-rhamnose, are frequently found in the cell wall polysaccharides and lipopolysaccharides of pathogenic bacteria but are absent in mammals. researchgate.netnih.gov This disparity makes the biosynthetic pathways and the resulting glycan structures attractive targets for developing antibacterial agents and diagnostic tools. This compound is a key starting material for the chemical synthesis of L-rhamnose and L-rhamnose-containing oligosaccharides, as the C-6 hydroxyl is available for deoxygenation. anr.fr

Synthetically derived L-rhamnose oligosaccharides can be used in several chemical biology applications:

Probing Lectin Interactions: Lectins are carbohydrate-binding proteins that mediate crucial biological processes, including pathogen recognition. The synthesis of various L-rhamnosides allows for detailed studies of their binding affinity and specificity to bacterial or host lectins. For instance, synthetic rhamnooligosaccharides have been used to study the binding of a horseshoe crab plasma lectin (HPL) that recognizes bacterial pathogens like Pseudomonas aeruginosa. researchgate.net

Developing Anti-bacterial Strategies: By synthesizing oligosaccharides that mimic bacterial surface glycans, it is possible to develop inhibitors that block bacterial adhesion to host cells, a critical first step in infection.

Creating Glycan Probes: L-mannose and L-rhamnose derivatives can be functionalized with reporter tags such as fluorescent dyes or biotin. These probes can be used to visualize and track the localization of specific glycans or their binding partners in biological systems. Recently, a strategy using synthetic lipid-glycan precursors has been employed to selectively label and visualize mannose-containing glycolipids in mycobacteria. nih.gov

The synthesis of these complex biological tools often begins with versatile, fully protected building blocks like this compound, which allows for regioselective modifications and the introduction of linkers or reporter groups.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Glycobiology

The study of glycans—glycobiology—is inherently interdisciplinary, requiring the tools of synthetic chemistry to unravel the complexities of carbohydrate function in living organisms. This compound and its derivatives are central to this interface, providing access to molecules that can answer fundamental biological questions.

One major area of research is O-mannosylation, a vital protein modification in fungi and animals, including humans. oup.com In mammals, defects in the O-mannosylation of the protein α-dystroglycan lead to certain forms of congenital muscular dystrophy. elifesciences.org The synthesis of defined O-mannosyl glycans is essential for studying the enzymes involved in this pathway and for understanding how defects lead to disease. While this pathway primarily involves D-mannose, the synthetic chemistry and analytical techniques developed are applicable across enantiomers.

Furthermore, the biosynthesis of L-rhamnose from glucose-1-phosphate is a well-characterized pathway in many bacteria, involving a series of four enzymatic steps. nih.gov The chemical synthesis of intermediates and substrates for these enzymes, derived from L-mannose, is crucial for biochemical assays and for developing inhibitors that could act as novel antibiotics. Since mammals lack this pathway, it represents a prime target for selective drug design. nih.govfcad.com The synergy between chemists synthesizing these molecules and biologists using them to study enzymatic pathways and cellular function exemplifies the powerful combination of synthetic chemistry and glycobiology.

Q & A

Basic Question: What are the established synthetic routes for 2,3,4,6-Tetra-O-benzyl-L-mannopyranose, and how do reaction conditions influence yield and stereochemical purity?

Answer:
The synthesis typically begins with methyl α-D-mannopyranoside, which undergoes sequential benzylation to protect hydroxyl groups. A key step involves benzyl bromide (BnBr) in the presence of a base such as Bu2_2SnO or NaH to achieve regioselective protection . Reaction temperature and solvent polarity significantly impact yield and stereochemistry. For example, low temperatures (−30°C) in dichloromethane (DCM) with molecular sieves minimize side reactions during glycosylation steps . Purification via column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating the product with >95% purity .

Basic Question: How do benzyl protecting groups enhance the utility of this compound in oligosaccharide synthesis?

Answer:
Benzyl groups serve as temporary protecting agents, stabilizing the mannose core during glycosylation. Their orthogonal stability under acidic/basic conditions allows sequential deprotection for selective glycosidic bond formation. For instance, benzyl ethers remain intact during thioglycoside activation (e.g., using NIS/AgOTf), enabling controlled elongation of oligosaccharide chains . This strategy is pivotal for constructing branched mannose-containing glycans, as seen in the synthesis of methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl derivatives .

Advanced Question: What analytical techniques are most effective for resolving structural ambiguities in benzyl-protected mannose derivatives?

Answer:
High-resolution 13C^{13}\text{C}-NMR and 2D-COSY spectra are indispensable for confirming regiochemistry and anomeric configuration. For example, 13C^{13}\text{C}-NMR chemical shifts between 98–100 ppm indicate α-anomeric carbons, while coupling constants (J1,2J_{1,2} ~1.5–2.0 Hz) in 1H^{1}\text{H}-NMR distinguish α/β configurations . Mass spectrometry (ESI-MS) with isotopic labeling (e.g., 13C^{13}\text{C}) provides additional validation of molecular integrity, as demonstrated in the analysis of 13C^{13}\text{C}-labeled mannopyranosides .

Advanced Question: How can competing side reactions during glycosylation of this compound be mitigated?

Answer:
Side reactions, such as β-elimination or over-activation, are minimized by:

  • Temperature control : Maintaining −30°C during thioglycoside activation suppresses unwanted aglycone transfer .
  • Activation system : N-Iodosuccinimide (NIS) with catalytic AgOTf selectively activates thioglycosides without destabilizing benzyl groups .
  • Solvent choice : Anhydrous DCM reduces hydrolysis risks, while molecular sieves sequester trace water .

Advanced Question: What strategies enable stereoselective synthesis of α-linked mannopyranosides using this compound?

Answer:
The anomeric effect and neighboring group participation (NGP) are exploited for α-selectivity. For example, using ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside as a donor ensures α-configuration retention via NGP from the 2-O-benzoyl group during glycosylation . Chiral auxiliaries (e.g., BF3_3-Et2_2O) further enhance stereocontrol in complex oligosaccharide assembly .

Advanced Question: How does isotopic labeling (e.g., 13C^{13}\text{C}13C) of this compound aid in mechanistic studies?

Answer:
13C^{13}\text{C}-Labeling at specific positions (e.g., C-6) allows tracking of glycosidic bond formation and metabolic incorporation in glycoconjugates. ESI-MS and 13C^{13}\text{C}-NMR of labeled compounds (e.g., methyl [6-13C^{13}\text{C}]mannopyranoside) reveal kinetic isotope effects and bond cleavage patterns, critical for elucidating enzymatic or chemical glycosylation mechanisms .

Advanced Question: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Answer:
Scale-up issues include:

  • Exothermic reactions : Benzylation with BnBr requires slow reagent addition and temperature control (−20°C) to prevent decomposition .
  • Purification bottlenecks : Flash chromatography gradients (e.g., toluene→EtOAc) are optimized for high-throughput silica gel columns .
  • Cost of benzyl reagents : Recycling benzyl halides via Pd/C-catalyzed hydrogenolysis reduces material costs .

Advanced Question: How is computational modeling used to predict the reactivity of benzyl-protected mannose derivatives?

Answer:
Density Functional Theory (DFT) calculations model transition states during glycosylation, predicting regioselectivity and activation barriers. For example, simulations of NIS/AgOTf-mediated thioglycoside activation align with experimental outcomes, guiding solvent and catalyst selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.